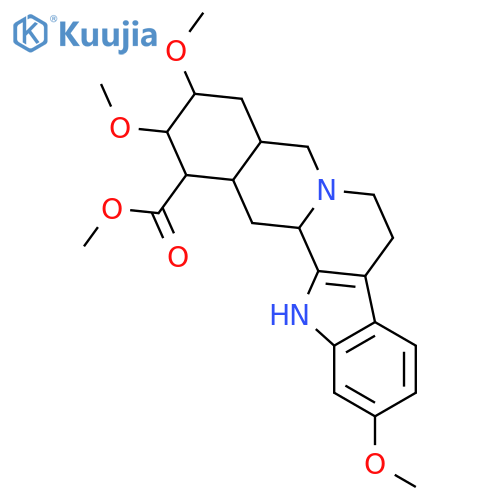Cas no 1178-28-5 (Metoserpate)

Metoserpate structure
Metoserpate 化学的及び物理的性質
名前と識別子
-
- Yohimban-16-carboxylicacid, 11,17,18-trimethoxy-, methyl ester, (3b,16b,17a,18a,20a)- (9CI)
- Metoserpate
- 11,17,18-trimethoxy-yohimbane-16-carboxylic acid methyl ester
- 18-epi-O-Methylreserpic Acid Methyl Ester
- Mepiserpate
- Methyl 18-epi-O-methyl-3-isoreserpate
- Methyl O-Methyl-18-epireserp
- Methyl O-Methyl-18-epi-reserpate
- Methyl-18-epi-O-methyl-reserpat
- O-Methyl-18-epireserpic Acid Methyl Ester
- CHEMBL2110987
- DB11530
- Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, (3beta,16beta,17alpha,18alpha,20alpha)-
- Su8842 hydrochloride
- Methyl O-methyl-18-epireserpate
- Methyl 11,17,18-trimethoxyyohimban-16-carboxylate
- Methoxerpate (*hydrochloride*)
- Mepiserate hydrochloride
- Methyl (3b,16b,17a,18a,20a)-11,17,18-trimethoxyyohimban-16-carboxylate-
- 3.beta.,20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-, methyl ester, hydrochloride
- methyl trimethoxy[?]carboxylate
- Methyl 11,17.alpha., 18.alpha.-trimethoxy-3.beta., 20.alpha.-yohimban-16.beta.-carboxylate monohydrochloride
- METOSERPATE [INN]
- Methyl 6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- Metoserpatum
- Metoserpato [INN-Spanish]
- METHYL 11,17.ALPHA.,18.ALPHA.-TRIMETHOXY-3.BETA.,20.ALPHA.-YOHIMBAN-16.BETA.-CARBOXYLATE
- AKOS040753041
- Mepireserpate hydrochloride
- Avicalm
- METOSERPATE [MI]
- Q27293509
- Metoserpatum [INN-Latin]
- 3.beta.,15.alpha., 20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-,methyl ester, hydrochloride
- Metoserpato
- X3G4L02XQU
- Pacitran
- 1178-29-6
- methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- Mepiserate (*hydrochloride*)
- 3.beta., 20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-, methyl ester, monohydrochloride
- 2,3 alpha-11-trimethoxy-yohimban-1-carbonic acid methylester
- Metoserpate-
- Mepireserpate (*hydrochloride*)
- Metoserpate [INN:BAN]
- SU 9064
- UNII-X3G4L02XQU
- DTXSID0048266
- YOHIMBAN-16-CARBOXYLIC ACID, 11,17,18-TRIMETHOXY-, METHYL ESTER,(3.BETA.,16.BETA.,17.ALPHA.,18.ALPHA.,20.ALPHA.)
- SCHEMBL2109573
- Su 8842 (*hydrochloride*)
- Methyl 11,17alpha,18alpha-trimethoxy-3beta,20alpha-yohimban-16beta-carboxylat
- 1178-28-5
- Methoxerpate hydrochloride
- Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3.beta.,16.beta.,17.alpha.,18.alpha., 20.alpha.)-
- NSC169862
-
- インチ: InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1
- InChIKey: FPGCYQVKNKEGRQ-UHFFFAOYSA-N
- ほほえんだ: COC1C=CC2C3CCN4CC5CC(OC)C(OC)C(C(OC)=O)C5CC4C=3NC=2C=1
計算された属性
- せいみつぶんしりょう: 428.23100
- どういたいしつりょう: 428.231
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Not available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 213-217°C (dec.)
- ふってん: 566.5±50.0 °C at 760 mmHg
- フラッシュポイント: 296.4±30.1 °C
- 屈折率: 1.607
- ようかいど: Chloroform, DMSO, Methanol
- PSA: 73.02000
- LogP: 2.87260
- ひせんこうど: D26 -37.5° (CHCl3)
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Metoserpate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
Metoserpate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE14110-1mg |
Metoserpate |
1178-28-5 | 1mg |
$278.00 | 2024-04-20 | ||
| A2B Chem LLC | AE14110-2.5mg |
Metoserpate |
1178-28-5 | 2.5mg |
$341.00 | 2024-04-20 | ||
| A2B Chem LLC | AE14110-10mg |
Metoserpate |
1178-28-5 | 10mg |
$902.00 | 2024-04-20 | ||
| TRC | M338810-2.5mg |
Metoserpate |
1178-28-5 | 2.5mg |
$ 227.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-484315-2.5 mg |
Metoserpate, |
1178-28-5 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-484551-2.5 mg |
Metoserpate-d3, |
1178-28-5 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-484315-2.5mg |
Metoserpate, |
1178-28-5 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-484551-2.5mg |
Metoserpate-d3, |
1178-28-5 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| TRC | M338810-25mg |
Metoserpate |
1178-28-5 | 25mg |
$1748.00 | 2023-05-17 | ||
| TRC | M338810-10mg |
Metoserpate |
1178-28-5 | 10mg |
$ 815.00 | 2023-09-07 |
Metoserpate 関連文献
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
1178-28-5 (Metoserpate) 関連製品
- 146-48-5(yohimbine)
- 483-09-0(Isorauhimbin)
- 50-55-5(Reserpine)
- 131-03-3(Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)-)
- 549-84-8(Methyl 17-hydroxy-20xi-yohimban-16-carboxylate)
- 482-85-9(Yohimban-16-carboxylicacid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (16b,17a,18b,20a)-)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
